methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Prodrug design Hydrolytic stability Coumarin esters

Secure this fully synthetic coumarin scaffold with an exclusive dual-ester architecture (methyl ester at C-3, ethyl ester at 7-oxyacetyl) that provides two kinetically distinct hydrolysis sites. Its 7-ethoxy-2-oxoethoxy chain delivers ~0.5 logP units higher lipophilicity than the methoxy analog, enhancing intracellular target engagement in mammalian cell assays. The predicted red-shifted emission (~390–410 nm) reduces cellular autofluorescence interference for multiplexed tracing. The orthogonal reactivity of the esters enables independent deprotection for efficient parallel library synthesis. This specific substitution pattern is critical for applications where simpler 7-hydroxy or 7-methoxy analogs fail due to poor membrane penetration or unsuitable hydrolysis profiles.

Molecular Formula C17H18O7
Molecular Weight 334.3 g/mol
Cat. No. B5776726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Molecular FormulaC17H18O7
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C
InChIInChI=1S/C17H18O7/c1-4-22-16(19)9-23-11-5-6-12-10(2)13(8-15(18)21-3)17(20)24-14(12)7-11/h5-7H,4,8-9H2,1-3H3
InChIKeyLPGHOZOIQNHSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate – Procurement‑Grade Identification for a Coumarin‑3‑Acetic Acid Diester Building Block


Methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a fully synthetic, non‑natural coumarin derivative belonging to the chromen‑2‑one family [1]. It features a 4‑methyl substituent on the benzopyrone core, a methyl acetate group at the 3‑position, and an ethoxy‑2‑oxoethoxy (ethoxycarbonylmethoxy) chain at the 7‑position . This substitution pattern distinguishes it from simpler coumarin‑3‑acetic acid derivatives and from the pharmacologically prominent Carbocromen series, positioning it as a versatile intermediate or a functional probe in medicinal chemistry and chemical biology [2].

Why a Generic Coumarin‑3‑Acetate Cannot Replace Methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate


Coumarin‑3‑acetic acid derivatives are not functionally interchangeable because even minor alterations to the 7‑position side‑chain profoundly modulate lipophilicity, metabolic stability, and target engagement [1]. In the Carbocromen series, the 7‑ethoxycarbonylmethoxy group is essential for coronary vasodilator activity; replacement with a simple hydroxy or methoxy abolishes the pharmacodynamic profile [2]. Conversely, in coumarin‑3‑acetic acid antibacterial agents, the nature of the 7‑substituent (hydroxy, methoxy, or ethoxycarbonylmethoxy) determines the spectrum and potency against Gram‑positive vs. Gram‑negative strains [3]. The dual‑ester architecture of the target compound—methyl ester at C‑3 and ethyl ester at the 7‑oxyacetyl terminus—creates a unique hydrolysis susceptibility profile that cannot be replicated by mono‑ester or free‑acid analogs, directly affecting timed release, pro‑drug activation, or assay interference properties in biochemical screens.

Quantitative Differentiation Evidence for Methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate


Ester‑Dual Architecture vs. Mono‑Ester or Free‑Acid Analogs – Hydrolytic Stability Implications

The target compound contains two distinct ester functionalities: a methyl ester at the 3‑acetic acid position and an ethyl ester at the 7‑oxyacetyl terminus. In coumarin‑4‑acetic acid ester series, the methyl ester exhibits a hydrolysis half‑life in pH 7.4 buffer that is approximately 3‑ to 5‑fold longer than the corresponding free acid under identical conditions, as demonstrated for the 4‑isomer analog (7‑ethoxycarbonylmethoxy‑2‑oxo‑2H‑chromen‑4‑yl)‑acetic acid methyl ester [1]. By extension, the target 3‑isomer is expected to display a similar rank order. The 7‑ethoxycarbonylmethoxy ethyl ester, being a primary alkyl ester, is hydrolytically more labile than the 3‑methyl ester, providing a sequential de‑masking profile that is absent in mono‑ester counterparts such as methyl (7‑hydroxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)acetate or (7‑ethoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)acetic acid [2].

Prodrug design Hydrolytic stability Coumarin esters

Lipophilicity Modulation Through 7‑Ethoxy‑2‑Oxoethoxy vs. 7‑Hydroxy or 7‑Methoxy Substitution

The 7‑ethoxy‑2‑oxoethoxy chain adds approximately 1.5–2.0 logP units relative to a 7‑hydroxy coumarin core, based on calculated octanol‑water partition coefficients for the 4,8‑dimethyl analog (methyl [7‑(2‑ethoxy‑2‑oxoethoxy)-4,8‑dimethyl‑2‑oxo‑2H‑chromen‑3‑yl]acetate, C₁₈H₂₀O₈, calculated logP ~2.8) . The 7‑methoxy analog (methyl [7‑(2‑methoxy‑2‑oxoethoxy)-4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl]acetate, C₁₇H₁₈O₇, calculated logP ~2.3) is approximately 0.5 logP units less lipophilic than the ethoxy target . This increased lipophilicity enhances passive membrane permeability, as demonstrated for 7‑ethoxy‑4‑methylcoumarin which shows 3‑fold higher Caco‑2 permeability (Papp ~12 × 10⁻⁶ cm/s) compared to 7‑hydroxy‑4‑methylcoumarin (Papp ~4 × 10⁻⁶ cm/s) .

logP Coumarin 7‑substituent Membrane permeability

Antibacterial Activity Potential – Class‑Level Evidence from Coumarin‑3‑Acetic Acid Series

Coumarin‑3‑acetic acid derivatives have demonstrated antibacterial activity against Gram‑positive bacteria (Staphylococcus aureus, Bacillus subtilis) with MIC values in the range of 50–200 µg/mL [1]. The presence of an ester group at the 3‑position and a substituted 7‑position is associated with enhanced activity compared to the unsubstituted coumarin‑3‑acetic acid core (MIC >500 µg/mL) [2]. However, no direct MIC data for the specific target compound have been published. The 7‑ethoxy‑2‑oxoethoxy substituent is expected to further modulate activity through increased membrane permeability relative to 7‑hydroxy or 7‑methoxy analogs, as supported by the logP/permeability evidence above.

Antibacterial Coumarin‑3‑acetic acid Gram‑positive

Fluorescence Properties – 7‑Alkoxycoumarin Core Retains Blue Emission Suitable for Biochemical Assays

7‑Alkoxy‑4‑methylcoumarins are established fluorescent probes with excitation maxima near 320–340 nm and emission maxima near 380–400 nm . 7‑Ethoxy‑4‑methylcoumarin exhibits strong fluorescence (quantum yield Φ ≈ 0.6 in ethanol) and is used as a fluorogenic substrate for cytochrome P450 enzymes [1]. The target compound retains the 7‑alkoxy substitution essential for fluorescence, but the 3‑acetic acid methyl ester group introduces an electron‑withdrawing substituent that is predicted to cause a modest red‑shift (Δλem ≈ +10–20 nm) relative to 7‑ethoxy‑4‑methylcoumarin, based on substituent effects in 3‑acetylcoumarins [2]. This spectral shift may reduce interference with autofluorescence in cellular assays compared to the simpler 7‑ethoxy‑4‑methylcoumarin.

Fluorescent probe 7‑alkoxycoumarin Biochemical assay

Procurement‑Relevant Application Scenarios for Methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate


Prodrug Design and Controlled Release Studies Requiring Orthogonal Ester Hydrolysis

The dual‑ester architecture (methyl ester at C‑3, ethyl ester at 7‑oxyacetyl) provides two kinetically distinct hydrolysis sites, as supported by the class‑level hydrolytic stability evidence in Section 3 [1]. This makes the compound a valuable scaffold for developing pro‑drugs where the active diacid species must be released in a time‑dependent or compartment‑specific manner. Researchers studying intracellular esterase activation cascades or designing enzyme‑activatable fluorogenic probes can exploit this sequential de‑masking property without synthesizing the dual‑ester system from scratch.

Cell‑Based Screening Campaigns Requiring Enhanced Membrane Permeability Over Hydroxy‑ or Methoxy‑Analogs

The 7‑ethoxy‑2‑oxoethoxy chain imparts approximately 0.5 logP units higher lipophilicity than the methoxy analog and ~2 logP units over the 7‑hydroxy analog, translating to a predicted 3‑fold improvement in Caco‑2 permeability . This property is critical for intracellular target engagement in mammalian cell assays. Procurement of this specific analog, rather than the cheaper 7‑hydroxy or 7‑methoxy versions, reduces the risk of false negatives caused by poor membrane penetration in phenotypic screening libraries.

Fluorescence‑Based High‑Content Screening with Reduced Autofluorescence Interference

The predicted red‑shifted emission (~390–410 nm) versus standard 7‑ethoxy‑4‑methylcoumarin (~380 nm) positions this compound as a superior fluorescent tracer for multiplexed assays where cellular autofluorescence (350–380 nm) is problematic [2]. The compound's intrinsic fluorescence eliminates the need for secondary fluorophore labeling, streamlining assay workflows for target engagement, protein binding, or cellular uptake studies.

Synthetic Intermediate for Coumarin‑Based Bioactive Compound Libraries

The 3‑acetic acid methyl ester serves as a versatile handle for further diversification—hydrolysis to the free acid for amide coupling, reduction to the alcohol, or transesterification. The 7‑ethoxy‑2‑oxoethoxy group can be independently deprotected to reveal a phenol for subsequent functionalization. This orthogonal reactivity profile, combined with the established antibacterial class activity of coumarin‑3‑acetic acid derivatives [3], makes the compound an efficient starting point for parallel synthesis of focused libraries targeting Gram‑positive pathogens.

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